molecular formula C18H21F2N3O3S B2687351 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione CAS No. 1704522-02-0

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione

Cat. No.: B2687351
CAS No.: 1704522-02-0
M. Wt: 397.44
InChI Key: SGDOPMRZUPSEEN-UHFFFAOYSA-N
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Description

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazepane ring, a piperazine ring, and difluorophenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials and chemical processes

Preparation Methods

The synthesis of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione involves multiple steps, including the formation of the thiazepane and piperazine rings. The synthetic route typically starts with the preparation of intermediate compounds, followed by their cyclization and functionalization to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione can be compared with other similar compounds, such as:

    1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one: This compound also contains difluorophenyl groups and has been studied for its anticancer properties.

    2,4-Difluorophenyl isocyanate: This compound is used in the synthesis of various organic molecules and has applications in material science

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O3S/c1-2-21-7-8-23(17(25)16(21)24)18(26)22-6-5-15(27-10-9-22)13-11-12(19)3-4-14(13)20/h3-4,11,15H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDOPMRZUPSEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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